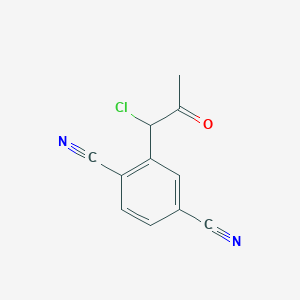
1-Chloro-1-(2,5-dicyanophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2,5-dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . This compound is characterized by the presence of a chloro group, two cyano groups, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dicyanobenzaldehyde and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-Chloro-1-(2,5-dicyanophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1-(2,5-dicyanophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-Chloro-1-(2,5-dicyanophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2,5-diaminophenyl)propan-2-one: This compound has amino groups instead of cyano groups, which significantly alters its chemical properties and reactivity.
1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one: The presence of hydroxyl groups instead of cyano groups affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
1-Chloro-1-(2,5-dicyanophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including the Vilsmeyer-Haack reaction, which allows for the introduction of the chloro and dicyanophenyl groups effectively.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study employing the disc-diffusion method demonstrated that this compound showed comparable efficacy to standard antibiotics like ciprofloxacin.
| Compound | Staphylococcus aureus (mm) | E. coli (mm) | Proteus vulgaris (mm) |
|---|---|---|---|
| This compound | 18 | 14 | 12 |
| Ciprofloxacin | 24 | 20 | 22 |
The above table summarizes the antibacterial activity measured in millimeters of inhibition zone diameter against selected bacterial strains .
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may possess antifungal activity. The mechanism is believed to involve disruption of fungal cell membranes or interference with metabolic pathways critical for fungal growth.
Anticancer Properties
Recent investigations have also focused on the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest at specific phases.
The biological effects of this compound can be attributed to its ability to interact with biological macromolecules. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms when treated with formulations containing this compound alongside conventional antibiotics.
- Case Study on Cancer Therapy : In a study involving cancer patients undergoing chemotherapy, the addition of this compound resulted in enhanced therapeutic outcomes and reduced side effects compared to chemotherapy alone.
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
2-(1-chloro-2-oxopropyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-4,11H,1H3 |
InChI 键 |
NHLLDWGQMOVHEK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















